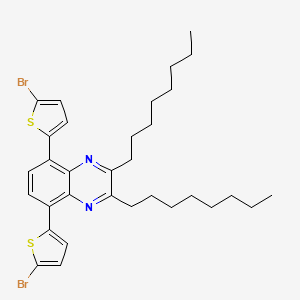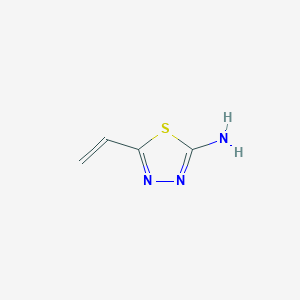
5-Ethenyl-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethenyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms and one sulfur atom. This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological and industrial applications . The presence of the ethenyl group at the 5-position and the amine group at the 2-position makes this compound unique and potentially useful in various fields.
Preparation Methods
The synthesis of 5-Ethenyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of thiosemicarbazones. One common method is the oxidative cyclization of thiosemicarbazide derivatives using ferric chloride or acids as catalysts . The reaction conditions often include refluxing in solvents like ethanol or methanol, and the isolated compounds are obtained in good to excellent yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Ethenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted thiadiazoles and their derivatives .
Scientific Research Applications
5-Ethenyl-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Ethenyl-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The compound’s antimicrobial activity is likely due to its ability to disrupt microbial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
5-Ethenyl-1,3,4-thiadiazol-2-amine can be compared with other similar compounds in the 1,3,4-thiadiazole family:
5-Substituted-1,3,4-thiadiazol-2-amines: These compounds have various substituents at the 5-position, which can significantly alter their biological activity.
1,2,4-Thiadiazoles: These isomers have different nitrogen atom positions, leading to different chemical properties and applications.
1,2,5-Thiadiazoles: Another isomeric form with distinct properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C4H5N3S |
|---|---|
Molecular Weight |
127.17 g/mol |
IUPAC Name |
5-ethenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C4H5N3S/c1-2-3-6-7-4(5)8-3/h2H,1H2,(H2,5,7) |
InChI Key |
QNBVAZSIUUGXRW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NN=C(S1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


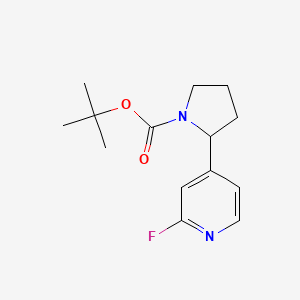
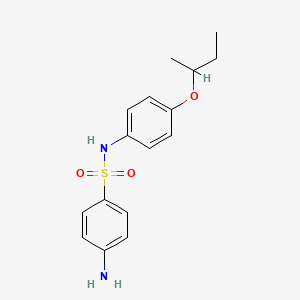
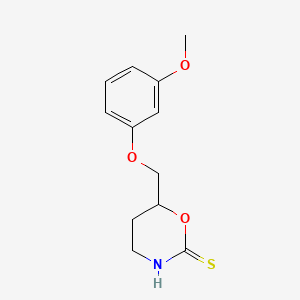
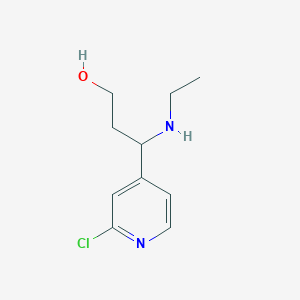


![Bis[(4-chlorophenyl)methyl]diselane](/img/structure/B13962802.png)
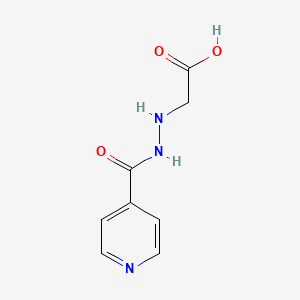
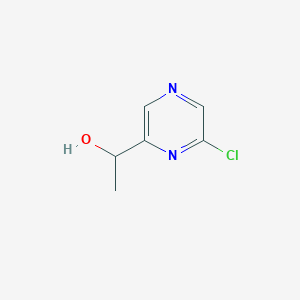
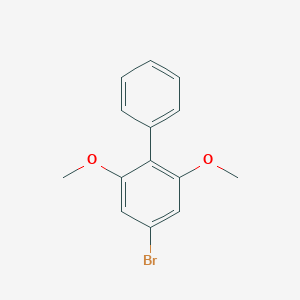
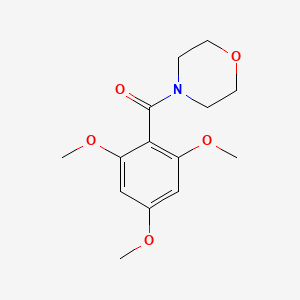
![Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13962826.png)
![9H-Cyclohepta[d]pyrimidine](/img/structure/B13962837.png)
